Sodium hexafluoroacetylacetonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.Na/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1/b2-1-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUDPEKDPFGDOP-ODZAUARKSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22466-49-5 | |
| Record name | Sodium hexafluoroacetylacetonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Preparation Techniques for Sodium Hexafluoroacetylacetonate and Its Adducts
Conventional Synthetic Pathways to Sodium Hexafluoroacetylacetonate
Conventional synthesis of this compound primarily relies on acid-base chemistry, specifically the deprotonation of its parent β-diketone, hexafluoroacetylacetone (B74370) (Hhfac).
Deprotonation Reactions with Hexafluoroacetylacetone Precursors
The most direct method for synthesizing this compound is through the deprotonation of the acidic β-diketone, hexafluoroacetylacetone (Hhfac). This reaction can be accomplished using various sodium-containing bases in different solvent systems.
One common method involves the reaction of Hhfac with sodium hydroxide (B78521) (NaOH). In a typical procedure, a suspension of NaOH in a solvent such as dichloromethane (B109758) is treated with Hhfac. The mixture is then refluxed, during which the NaOH reacts with the acidic proton of the enol form of Hhfac to form the sodium salt and water. The resulting this compound can be isolated as a white solid upon removal of the solvent. A specific synthesis using this method reported a yield of 88%.
For reactions requiring strictly anhydrous conditions, a stronger base like sodium hydride (NaH) is often employed in an aprotic solvent like tetrahydrofuran (B95107) (THF). In this process, NaH reacts with Hhfac to yield the sodium salt and hydrogen gas, which is the sole byproduct. This method is particularly effective for producing the anhydrous form of the salt, which is often required for subsequent reactions.
Table 1: Comparison of Deprotonation Methods for this compound Synthesis
| Feature | Sodium Hydroxide Method | Sodium Hydride Method |
| Sodium Base | Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) |
| Typical Solvent | Dichloromethane (CH₂Cl₂) | Tetrahydrofuran (THF) |
| Byproduct | Water (H₂O) | Hydrogen (H₂) |
| Conditions | Reflux | Inert atmosphere |
| Product Form | Hydrated or Anhydrous | Anhydrous |
Ligand Exchange Reactions in Anhydrous Media
Ligand exchange represents another synthetic strategy for preparing β-diketonate complexes. In principle, this method involves the reaction of a metal complex, in this case, a sodium salt with a more labile ligand, with the desired β-diketone. For the synthesis of this compound, a potential pathway would involve the reaction of a sodium alkoxide, such as sodium ethoxide (NaOEt), with hexafluoroacetylacetone in an anhydrous solvent.
In this hypothetical reaction, the ethoxide ligand would be displaced by the hexafluoroacetylacetonate anion, forming the desired product and ethanol (B145695) as a byproduct. The reaction is driven by the formation of the more stable hexafluoroacetylacetonate complex. While this method is a fundamental technique in coordination chemistry, deprotonation reactions are more commonly documented for the specific preparation of this compound.
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based methods.
Solid-State Grinding Techniques for Compound Preparation
The synthesis of this compound can be achieved through mechanochemical means by the solid-state grinding of reactants. This technique typically involves using a mortar and pestle for small-scale synthesis or a ball mill for larger quantities or more intensive mixing. In a representative procedure, a solid sodium base (e.g., sodium carbonate or sodium hydroxide) is ground together with liquid hexafluoroacetylacetone. The mechanical force initiates the reaction between the solid and liquid phases, yielding the product directly in solid form. This approach is considered a green chemistry method as it significantly reduces or eliminates the need for solvents. murraystate.edu The use of salts, such as sodium chloride, as a solid solvent or grinding aid can also facilitate the reaction by ensuring better mixing and interaction between reactants. rsc.org
Optimization of Reaction Conditions and Yield
The efficiency and outcome of mechanochemical synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of grinding equipment, grinding time, and the use of additives. For instance, studies on the mechanochemical synthesis of related compounds have shown that ball milling can lead to different product distributions compared to manual grinding with a mortar and pestle. murraystate.edu
Reaction times can be significantly reduced; the gram-scale synthesis of sodium hexafluorophosphate (B91526) via grinding was completed in approximately 30 minutes, with larger scale (250 g) synthesis taking about one hour. researchgate.netnih.gov This method can also produce highly pure products, sometimes eliminating the need for further purification steps. researchgate.netnih.gov The addition of small amounts of liquid, in a technique known as liquid-assisted grinding (LAG), can also accelerate reaction rates. researchgate.net By systematically adjusting these factors, the synthesis can be optimized for high yield, purity, and efficiency. murraystate.edu
Synthesis of Glyme Adducts of this compound
Glyme adducts of this compound are of interest as precursors for materials synthesis, offering enhanced solubility and volatility compared to the unadducted salt. These adducts are typically synthesized in a one-step reaction involving the sodium base, hexafluoroacetylacetone, and the desired glyme.
Research has shown that various glyme adducts can be prepared by reacting sodium hydroxide, hexafluoroacetylacetone, and a specific glyme (diglyme, triglyme (B29127), or tetraglyme) in dichloromethane. The reaction yields the corresponding adduct, with the nature of the final product being highly dependent on the length of the glyme chain.
Diglyme (B29089) (n=2) leads to the formation of a complex ionic oligomeric structure, identified as [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺, with a reported yield of 80%.
Tetraglyme (B29129) (n=4) forms a mononuclear seven-coordinated complex, Na(hfa)•tetraglyme, with a yield of 87%.
Triglyme (n=3) results in a liquid adduct, Na(hfa)•triglyme•H₂O.
Interestingly, attempts to synthesize an adduct using monoglyme (n=1) were unsuccessful, leading instead to the formation of the unadducted polymeric [Na(hfa)]n. This indicates a specific requirement for the length and coordinating ability of the polyether chain to form a stable adduct.
Table 2: Research Findings on the Synthesis of Glyme Adducts of this compound
| Glyme | Reactants | Solvent | Result | Yield |
| Monoglyme | NaOH, Hhfa, Monoglyme | Dichloromethane | No adduct formed; [Na(hfa)]n obtained | 85% (as [Na(hfa)]n) |
| Diglyme | NaOH, Hhfa, Diglyme | Dichloromethane | [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺ | 80% |
| Triglyme | NaOH, Hhfa, Triglyme | Dichloromethane | Liquid adduct (Na(hfa)•triglyme•H₂O) | N/A |
| Tetraglyme | NaOH, Hhfa, Tetraglyme | Dichloromethane | Mononuclear complex (Na(hfa)•tetraglyme) | 87% |
Single-Step Reaction Protocols for Glyme Adducts
The synthesis of glyme adducts of this compound can be efficiently achieved through a single-step reaction protocol. mdpi.comcapes.gov.br This method involves the reaction of sodium hydroxide (NaOH) with hexafluoroacetylacetone (Hhfac) in the presence of a specific glyme. The general procedure is carried out in a solvent such as dichloromethane.
A typical synthesis involves suspending a slight excess of sodium hydroxide in dichloromethane. mdpi.com The desired glyme (e.g., diglyme, triglyme, or tetraglyme) is added to this suspension, followed by the addition of hexafluoroacetylacetone. mdpi.com The mixture is then refluxed for approximately one hour. mdpi.com After the reaction is complete, the excess sodium hydroxide is removed by filtration. mdpi.com The resulting glyme adduct is then isolated from the filtrate, typically by evaporation of the solvent followed by crystallization. mdpi.com
The reaction yields for these single-step syntheses are generally high. For instance, the synthesis of the unadducted Na(hfac) and the attempted monoglyme adduct both report yields of 88% and 85% respectively. mdpi.com
Table 1: Reagents for Single-Step Synthesis of Na(hfac) and its Glyme Adducts mdpi.com
| Compound/Adduct | Sodium Hydroxide (NaOH) | Hexafluoroacetylacetone (Hhfac) | Glyme | Solvent |
| Na(hfac) | 0.367 g (9.18 mmol) | 1.47 g (7.06 mmol) | None | Dichloromethane (40 mL) |
| "Na(hfac)•Monoglyme" | 0.367 g (9.18 mmol) | 1.47 g (7.06 mmol) | Monoglyme (0.636 g, 7.06 mmol) | Dichloromethane (40 mL) |
| Na(hfac)•Triglyme•H₂O | 0.367 g (9.18 mmol) | 1.47 g (7.06 mmol) | Triglyme (1.25 g, 7.06 mmol) | Dichloromethane (40 mL) |
| Na(hfac)•Tetraglyme | 0.367 g (9.18 mmol) | 1.47 g (7.06 mmol) | Tetraglyme (1.57 g, 7.06 mmol) | Dichloromethane (40 mL) |
Role of Glyme Chain Length in Adduct Formation and Structure
The length of the glyme chain plays a crucial role in determining the structure and nature of the resulting this compound adduct. mdpi.comcapes.gov.br The coordination of the glyme to the sodium cation can break down the oligomeric or polymeric nature of the parent Na(hfac), leading to complexes with varying nuclearity. wdfiles.com
Monoglyme: Reaction with monoglyme (CH₃OCH₂CH₂OCH₃) does not result in the formation of a stable adduct. Instead, the unadducted polymeric [Na(hfa)]n is formed. mdpi.comcapes.gov.br The resulting product was noted to be sticky even after several washing steps. mdpi.com
Diglyme: The use of diglyme leads to the formation of an ionic oligomeric structure with the formula [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺. mdpi.comcapes.gov.br This indicates that the diglyme is capable of coordinating to the sodium ions, but does not form a simple mononuclear adduct.
Triglyme: The reaction with triglyme results in a liquid adduct, identified as Na(hfa)•triglyme•H₂O. mdpi.comcapes.gov.br This product did not crystallize and presented as an oil. mdpi.com
Tetraglyme: With the longest glyme chain in the series, tetraglyme, a mononuclear seven-coordinated complex, Na(hfa)•tetraglyme, is formed. mdpi.comcapes.gov.br This adduct was successfully used as a precursor for both metal-organic chemical vapor deposition (MOCVD) and sol-gel synthesis of sodium fluoride (B91410) (NaF) films. mdpi.com
The coordination of the glyme ligands in the adducts has been confirmed by spectroscopic methods such as FT-IR and NMR. wdfiles.com
Table 2: Influence of Glyme Chain Length on the Structure of Na(hfac) Adducts mdpi.comcapes.gov.br
| Glyme | Chemical Formula of Glyme | Resulting Adduct Structure | Physical State of Adduct |
| Monoglyme | CH₃O(CH₂CH₂O)CH₃ | Polymeric [Na(hfa)]n (no adduction) | Sticky Solid |
| Diglyme | CH₃O(CH₂CH₂O)₂CH₃ | Ionic Oligomeric [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺ | Crystalline Solid |
| Triglyme | CH₃O(CH₂CH₂O)₃CH₃ | Na(hfa)•triglyme•H₂O | Liquid/Oil |
| Tetraglyme | CH₃O(CH₂CH₂O)₄CH₃ | Mononuclear Na(hfa)•tetraglyme | Crystalline Solid |
Purity Enhancement and Advanced Isolation Strategies
The purity of this compound and its adducts is paramount for their application as precursors. Standard isolation techniques involve filtration to remove excess reactants and washing the collected crystals with a non-polar solvent like pentane (B18724) to remove soluble impurities. mdpi.com However, for achieving higher purity, more advanced strategies can be employed.
Recrystallization is a powerful method for purifying solid compounds. mt.com This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. libretexts.org For Na(hfac) and its adducts, a suitable solvent would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures. uct.ac.za The process involves dissolving the crude product in a minimal amount of the hot solvent and then allowing the solution to cool slowly. mt.comuct.ac.za As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.com The purified crystals are then collected by filtration. uct.ac.za The choice of solvent is critical and must be determined empirically to ensure efficient purification. uct.ac.za
Sublimation is another advanced purification technique applicable to volatile solid compounds. mdpi.com Metal acetylacetonates (B15086760) are known to be sufficiently volatile for this method. epa.govcapes.gov.br Fractional sublimation, in particular, can be used to separate compounds with different volatilities. capes.gov.br This process involves heating the impure solid under vacuum, causing it to sublime directly from the solid to the gas phase. mdpi.com The gaseous compound is then allowed to recrystallize on a cold surface, leaving non-volatile impurities behind. capes.gov.br This technique is particularly effective for removing non-volatile inorganic salts and other organic impurities with significantly different vapor pressures.
For air- and moisture-sensitive adducts, advanced isolation strategies involve the use of inert atmosphere techniques. Schlenk lines and glove boxes provide a controlled environment (typically nitrogen or argon) to prevent decomposition or reaction of the compound with atmospheric oxygen and water. pitt.eduossila.com When handling these sensitive compounds, all glassware must be rigorously dried, and solvents should be degassed to remove dissolved oxygen and trace amounts of water. wdfiles.com Isolation of the final product under these inert conditions, for example by filtration through a Schlenk filter, ensures that the high purity achieved through synthesis and purification is maintained. pitt.edu
Coordination Chemistry of Sodium Hexafluoroacetylacetonate: Complex Formation and Structural Diversity
Chelation and Coordination Modes of the Hexafluoroacetylacetonate Anion
The hexafluoroacetylacetonate (hfac⁻) anion is a versatile ligand in coordination chemistry, primarily due to its ability to act as a chelating agent. beloit.edu Chelation is an equilibrium reaction between a metal ion and a complexing agent, characterized by the formation of more than one bond between the metal and the ligand, resulting in a ring structure that incorporates the metal ion. beloit.edu The hfac⁻ anion, derived from the β-diketone hexafluoroacetylacetone (B74370), typically coordinates to metal ions through its two oxygen atoms, forming a stable six-membered ring.
The coordination of the hfac⁻ anion is influenced by the electron-withdrawing trifluoromethyl groups. These groups increase the acidity of the parent β-diketone and enhance the stability of the resulting metal complexes. The coordination ability of the metal center is also enhanced due to the electron-withdrawing effect of the fluorinated hfac ligands. researchgate.net
While the most common coordination mode is bidentate chelation through the two oxygen atoms, the hfac⁻ anion can also exhibit other coordination behaviors. In some polymeric structures, the hfac⁻ ligand can act as a bridging ligand, connecting multiple metal centers. nih.govresearchgate.net For instance, in the polymeric complex [Ag₄(hfac)₄(THF)₂]∞, the hfac ligands bridge silver atoms via both oxygen and carbon atoms. nih.gov
Formation of Homometallic Sodium Hexafluoroacetylacetonate Complexes
Homometallic this compound complexes are coordination compounds containing only sodium as the metallic element. The structure of these complexes is significantly influenced by the solvent or other coordinating ligands present during synthesis. In the absence of other donor ligands, this compound exists as a polymeric structure, denoted as [Na(hfa)]n. mdpi.com
The interaction of this compound with glyme ethers (diglyme, triglyme (B29127), and tetraglyme) leads to the formation of various adducts with distinct structural features. mdpi.com For example, with diglyme (B29089), an ionic oligomeric structure, [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺, is formed. mdpi.com In this complex, the sodium atoms within the [Na₄(hfa)₆]²⁻ anion are coordinated by five oxygen atoms from the hfac⁻ ligands, and some are also bonded to a fluorine atom. mdpi.com In contrast, with tetraglyme (B29129), a mononuclear seven-coordinated complex, Na(hfa)•tetraglyme, is formed where the tetraglyme molecule provides a sufficient number of donor atoms to satisfy the coordination requirements of the sodium cation. mdpi.com
Anionic complexes of the type [M(CF₃COCHCOCF₃)₂]⁻, where M is an alkali metal including sodium, have also been prepared using a large counter-ion. rsc.org These findings demonstrate the ability of sodium to form various homometallic complexes with the hexafluoroacetylacetonate ligand, with the resulting structures ranging from simple mononuclear adducts to complex polymeric and oligomeric assemblies.
Heterometallic Complexes Derived from this compound
This compound is a valuable precursor for the synthesis of heterometallic complexes, which contain more than one type of metal ion. These complexes are of interest for their potential applications in areas such as catalysis and materials science. mdpi.com The hfac⁻ ligand can be transferred from sodium to other metal ions, typically transition metals or rare earth metals, through metathesis reactions.
Synthesis of Sodium-Transition Metal Hexafluoroacetylacetonate Complexes
This compound is utilized in the synthesis of heterometallic complexes containing both sodium and a transition metal. These syntheses often involve the reaction of this compound with a transition metal salt. The hfac⁻ ligand can be transferred to the transition metal, leading to the formation of complexes with diverse structures and properties.
For example, this compound has been employed in the solid-phase synthesis of chromium β-diketonates and in the preparation of novel catalytic ruthenium diphosphine complexes. scientificlabs.co.uk It is also used to create new copper chemical vapor deposition (CVD) precursors. sigmaaldrich.comscientificlabs.co.uk The reaction of this compound with platinum salts can facilitate the formation of platinum(II) complexes under milder conditions compared to traditional methods.
The resulting heterometallic structures can be polymeric. For instance, a polymeric heterometallic structure of [PbCo(acac)₄] shows trans-bridged [Co(acac)₂] units building a 1D polymeric chain with [Pb(acac)₂] units. mdpi.com An analogous β-diketonate complex, [PbCo(hfac)₄], also has a polymeric structure constructed from alternating [Co(hfac)₃]⁻ and [Pb(acac)]⁺ units. mdpi.com
Synthesis of Sodium-Rare Earth Metal Hexafluoroacetylacetonate Complexes
This compound is also a key reagent in the synthesis of heterometallic complexes containing rare earth metals. The synthesis of these complexes often involves the reaction of a rare earth metal salt with this compound in a suitable solvent. The large and electropositive nature of rare earth metal ions allows them to accommodate a high coordination number, often leading to the formation of complex structures. nih.govnih.gov
The hfac⁻ ligand is particularly well-suited for coordinating with rare earth metals due to the hard Lewis base nature of its oxygen donor atoms, which complements the hard Lewis acid character of rare earth ions. nih.gov The resulting complexes often exhibit interesting luminescent and magnetic properties. For example, luminescent and magnetically active coordination polymers have been formed with Ln(III)-hfac (where Ln = Nd, La) and radical ligands.
Exploration of Polymeric and Oligomeric Structures in Heterometallic Systems
The combination of this compound with other metal salts and, in some cases, organic linker molecules can lead to the formation of intricate polymeric and oligomeric structures. nih.govresearchgate.net These extended networks are built through various bridging modes of the hfac⁻ ligand or other co-ligands.
For example, the reaction of Ag₂O with hexafluoroacetylacetone in the presence of different donor solvents like THF and toluene (B28343) results in the formation of polymeric complexes. nih.govresearchgate.net In [Ag₄(hfac)₄(THF)₂]∞, tetrametallic subunits are linked by hfac ligands that bridge via both oxygen and carbon atoms. nih.gov Similarly, [Ag₄(hfac)₄(toluene)₂]∞ consists of tetrametallic units bridged by toluene molecules. nih.gov The reaction with vinyltrimethylsilane (B1294299) (vtms) produces [Ag₃(hfac)₃(vtms)]∞, which contains trimetallic subunits assembled through bridging hfac oxygen atoms. nih.gov
In another instance, hydrogen bonds between the oxygen atoms of the hfacac anion and methylene (B1212753) protons of a phosphine (B1218219) ligand in a rhodium complex lead to the formation of highly symmetric chains of alternating cations and anions. cdnsciencepub.com These examples highlight the diverse structural possibilities in heterometallic systems derived from hexafluoroacetylacetonate, ranging from one-dimensional chains to more complex networks.
Solvate and Adduct Formation with Donor Ligands
The interaction of this compound with glyme ethers provides a clear example of adduct formation. mdpi.com As previously mentioned, diglyme, triglyme, and tetraglyme form distinct adducts with this compound. The coordination of the glyme to the sodium ion alters the structure from the polymeric form of the unadducted salt. mdpi.com Specifically, the reaction with diglyme yields an ionic oligomer, while tetraglyme forms a mononuclear complex. mdpi.com
The choice of donor ligand and the stoichiometry of the reaction can be used to tune the coordination environment of the sodium ion and, consequently, the physical properties of the complex. For instance, the Na(hfa)•tetraglyme adduct has been successfully used for the low-pressure MOCVD and sol-gel synthesis of NaF films. mdpi.com The formation of adducts with N-donor ligands, such as those containing sulfonate groups, has also been explored to create water-soluble ligands and their corresponding metal complexes. nih.gov
Glyme Adducts: Diglyme, Triglyme, and Tetraglyme
Recent research has systematically investigated the adducts formed between this compound and diglyme, triglyme, and tetraglyme. These studies have revealed a fascinating structural diversity that is a direct consequence of the glyme's chain length. chim.it
With diglyme, a complex ionic oligomeric structure is formed, identified as [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺. chim.itnih.gov In this arrangement, the asymmetric unit contains two [Na(diglyme)₂]⁺ cations and one [Na₄(hfa)₆]²⁻ anion. Within the cation, the sodium atom is coordinated to all three oxygen atoms of two separate diglyme molecules, resulting in a hexa-coordinated sodium center. The [Na₄(hfa)₆]²⁻ anion features four sodium atoms, each coordinated by five oxygen atoms from the hexafluoroacetylacetonate ligands. Additionally, two of the central sodium atoms in this anion are also bonded to a fluorine atom. nih.gov
In contrast, the interaction with tetraglyme results in a mononuclear, seven-coordinated complex with the formula Na(hfa)•tetraglyme. chim.it This adduct is noted for its potential applicability as a precursor in metal-organic chemical vapor deposition (MOCVD) and sol-gel processes for the synthesis of sodium fluoride (B91410) films. chim.it
The reaction with triglyme yields a liquid adduct, which has been identified as Na(hfa)•triglyme•H₂O. chim.it Interestingly, attempts to form an adduct with monoglyme (1,2-dimethoxyethane) have been unsuccessful, leading instead to the formation of the unadducted polymeric structure [Na(hfa)]n. chim.it This highlights the critical role of the polyether chain length in stabilizing the resulting sodium complex.
| Glyme Ligand | Chemical Formula of Adduct | Structural Description | Melting Point (°C) |
|---|---|---|---|
| Diglyme | [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺ | Ionic Oligomeric Structure | 106-108 |
| Triglyme | Na(hfa)•triglyme•H₂O | Liquid Adduct | Not Applicable (Liquid) |
| Tetraglyme | Na(hfa)•tetraglyme | Mononuclear 7-Coordinate Complex | 63-65 |
Other Neutral Donor Ligand Interactions
Beyond glymes, this compound interacts with a variety of other neutral donor ligands, particularly those containing nitrogen and phosphorus atoms. While simple, discrete adducts are less commonly reported than with glymes, Na(hfac) plays a significant role as a component in more complex coordination-driven assemblies.
A key application of Na(hfac) is in the construction of heterometallic frameworks. In these systems, Na(hfac) can be combined with organic linkers, such as the neutral nitrogen-donor ligand 1,4-bis(4-pyridylmethyl)benzene, to create extended structures that can incorporate other metal ions. The hexafluoroacetylacetonate anion can also be transferred from the sodium to a transition metal center in a process known as metathesis, leading to the formation of complexes like [Co(hfac)₃]⁻ or [Zn(hfa)₂(bpym)], where bpym is bipyrimidine.
While extensive research has been conducted on the coordination of N-donor ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) with transition metal hexafluoroacetylacetonates, their direct coordination to this compound is less characterized. nih.gov However, sodium ions are sometimes incorporated into larger, polynuclear complexes that contain these ligands. For example, a complex with the formula {[(bipy)Cu(H₂O)(μ-P₂O₇)Na₂(H₂O)₆]·4H₂O} has been synthesized, demonstrating the presence of sodium within a bipyridine-containing coordination sphere, although not directly bonded to the N-donor ligand.
Similarly, the interaction of Na(hfac) with phosphine ligands is primarily observed in the context of facilitating the synthesis of other metal-phosphine complexes. This compound has been employed in the preparation of novel catalytic ruthenium diphosphine complexes, where it likely acts as a halide scavenger or facilitates ligand exchange.
In essence, while the formation of simple adducts with neutral donors other than glymes is not as prevalent, this compound is a key reagent that enables the assembly of complex, multi-component coordination structures through its interactions with these ligands.
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the molecular features of this compound and its complexes.
Infrared (IR) Spectroscopy for Ligand Coordination Confirmation
Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the hexafluoroacetylacetonate (hfac) ligand to a metal center. The strong electron-withdrawing nature of the trifluoromethyl groups in the hfac ligand significantly influences the vibrational frequencies of the molecule.
Key IR spectral features for metal-hfac complexes include:
C=O and C=C Stretching Vibrations: In metal complexes of hexafluoroacetylacetone, the bands associated with the C=O and C=C stretching vibrations are often coupled and appear in the 1500-1700 cm⁻¹ region. The positions of these bands are sensitive to the nature of the metal ion and the coordination environment. For instance, a study of various metal hexafluoroacetylacetonate complexes showed that the most intense band in the 1600 cm⁻¹ region, assigned to the carbonyl stretching frequency, shifts depending on the metal. acs.org
CF₃ Vibrations: Strong absorption bands corresponding to the C-F stretching modes of the CF₃ groups are typically observed in the 1100-1300 cm⁻¹ region. researchgate.net The presence of two strong, broad bands between 1178.55 cm⁻¹ and 1136.11 cm⁻¹ are characteristic of the CF₃ group in hexafluoroacetylacetone. researchgate.net
Metal-Oxygen (M-O) Vibrations: The M-O stretching vibrations are found in the lower frequency region of the IR spectrum, typically below 600 cm⁻¹. These bands provide direct evidence of the coordination of the hfac ligand to the metal ion.
The coordination of additional ligands, such as water or glymes, can also be identified by their characteristic IR bands. For example, the O-H stretching frequency of coordinated water is observed in the 3350-3600 cm⁻¹ region. acs.org In a study of this compound adducts with glymes, the successful coordination of the glyme molecules was confirmed by IR spectroscopy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide valuable information about the molecular framework and the electronic environment of the nuclei.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more detailed structural information. Key resonances include those for the carbonyl carbons, the methine carbon, and the trifluoromethyl carbons. The chemical shifts of these carbons are sensitive to the coordination of the ligand. In proton-decoupled ¹³C NMR spectra, each non-equivalent carbon atom gives a single peak, providing direct information about the carbon skeleton. bhu.ac.in For instance, in a study of this compound glyme adducts, the enolate form was the only species observed in solution, with characteristic signals for the OCH₃ and OCH₂ groups of the coordinated glymes. mdpi.com
It is important to note that for paramagnetic complexes, the NMR signals can be significantly broadened and shifted, which can complicate spectral interpretation. magritek.com
Mass Spectrometry for Gas-Phase Species Identification
Mass spectrometry (MS) is a crucial technique for identifying the composition of this compound and its derivatives in the gas phase. It provides information on the molecular weight and fragmentation patterns of the compounds. uobasrah.edu.iq
Different ionization techniques can be employed, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). Native MS, using ESI, allows for the transfer of intact noncovalent complexes from solution to the gas phase, preserving their stoichiometry and topology. nih.gov
In the mass spectra of metal hexafluoroacetylacetonate complexes, fragmentation often involves the loss of ligands or parts of the ligands. For some complexes, ions containing multiple metal atoms have been observed, suggesting the formation of polynuclear species in the gas phase. researchgate.net The addition of a sodium salt can be beneficial for the MALDI-TOFMS characterization of certain metal acetylacetonate (B107027) complexes. nih.gov
UV-Visible Spectroscopy in Complex Analysis
UV-Visible spectroscopy provides insights into the electronic transitions within this compound and its metal complexes. The hexafluoroacetylacetonate ligand itself exhibits strong absorption in the UV region due to π-π* transitions within the delocalized β-diketonate system. nih.gov
Upon complexation with a metal ion, new absorption bands can appear, often in the visible region, which are attributed to d-d transitions (for transition metals) or charge-transfer transitions between the metal and the ligand. The positions and intensities of these bands are characteristic of the metal ion and its coordination geometry. For example, the visible spectra of bis(hexafluoroacetylacetonato)copper(II) have been reported and studied in the presence of various Lewis bases. wikipedia.org The analysis of these spectra can provide information about the formation of adducts and changes in the coordination environment of the metal ion.
X-ray Diffraction Studies
X-ray diffraction is the most definitive method for determining the solid-state structure of crystalline compounds, providing precise information about bond lengths, bond angles, and crystal packing. carleton.eduresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state. fzu.cz This technique has been instrumental in characterizing the structures of this compound and its derivatives.
For example, single-crystal X-ray diffraction studies have revealed the formation of an ionic oligomeric structure for a diglyme adduct of this compound, specifically [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺. mdpi.com In contrast, the tetraglyme adduct forms a mononuclear seven-coordinated complex, Na(hfa)•tetraglyme. mdpi.com The unadducted form, [Na(hfa)]n, adopts a polymeric structure. mdpi.com
The crystal structures of various metal tris-hexafluoroacetylacetonates have also been determined, revealing details about their coordination geometries. For instance, Al(hfa)₃ crystallizes in a trigonal space group, while Sc(hfa)₃·H₂O is monoclinic. researchgate.net In these complexes, the metal atom is coordinated to the oxygen atoms of the three β-diketone ligands. researchgate.net The study of Cr(hfac)₂(thf)₂ and Cr(hfac)₃ showed that the former adopts a trans octahedral geometry, while the latter is also an octahedral compound. researchgate.net
These structural studies provide fundamental data that underpins the understanding of the chemical and physical properties of these important compounds.
Powder X-ray Diffraction (PXRD) for Phase Identification and Material Characterization
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive analytical technique used to identify crystalline phases ncl.ac.ukxray.czmalvernpanalytical.com. Every crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for that specific substance or phase fiveable.me. This makes PXRD an indispensable tool for material characterization.
In the context of this compound, PXRD is used to:
Confirm Identity: By comparing the experimental diffraction pattern of a synthesized sample to a reference pattern, the identity of the compound can be confirmed.
Assess Purity: The presence of peaks corresponding to impurities (e.g., starting materials or side products like NaCl) can be readily detected researchgate.net.
Distinguish Polymorphs: If a compound can exist in multiple crystalline forms (polymorphs), PXRD can distinguish between them, which is critical as different polymorphs can have different physical properties.
A documented PXRD pattern for this compound shows a series of characteristic peaks at specific 2θ angles researchgate.net. In a study of a solid-state reaction, this distinct pattern was used to track the consumption of Na(hfac) and the formation of new products, demonstrating the technique's utility in monitoring chemical reactions researchgate.net.
Thermal Analysis Techniques
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are vital for assessing the stability, volatility, and decomposition behavior of compounds like this compound.
Thermogravimetric Analysis (TGA) for Decomposition Behavior and Volatility
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate nih.govlibretexts.orgetamu.edu. This technique provides critical information on thermal stability and volatility. A TGA thermogram plots mass percentage against temperature. A loss of mass indicates a decomposition or sublimation event mdpi.com.
For this compound, TGA is used to determine the temperature at which it begins to decompose. Studies on Na(hfac) and its adducts show that these compounds are stable up to a certain temperature, after which a significant mass loss occurs nih.gov. This mass loss corresponds to the breakdown of the compound and the volatilization of the resulting fragments. The temperature at which this process begins (the onset temperature) is a key indicator of the compound's thermal stability. The analysis can be performed under an inert atmosphere (like nitrogen) to study decomposition or under an oxidizing atmosphere (like air) to study combustion marquette.edu.
Differential Scanning Calorimetry (DSC) in Thermal Stability Assessment
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature wikipedia.orgnih.gov. It is used to detect and quantify thermal transitions, such as melting, crystallization, and solid-state phase changes netzsch.comtudelft.nl.
A DSC thermogram plots heat flow versus temperature. An endothermic event (where the sample absorbs heat), such as melting, appears as a peak. An exothermic event (where the sample releases heat), such as crystallization or some decomposition processes, appears as a valley (or a peak in the opposite direction, depending on convention) youtube.com.
| Property | Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 230°C | DSC |
The presence of a single, sharp melting peak would indicate a pure, stable crystalline compound. Complex thermograms with multiple peaks or broad transitions can suggest the presence of impurities, different polymorphs, or decomposition occurring concurrently with melting tainstruments.com.
Compound Index
| Compound Name | Chemical Formula |
|---|---|
| This compound | Na(C₅HF₆O₂) |
| Diglyme | C₆H₁₄O₃ |
| Tetraglyme | C₁₀H₂₂O₅ |
| Sodium Chloride | NaCl |
Conclusion
Sodium hexafluoroacetylacetonate stands as a testament to the profound impact of fluorine chemistry on the properties and applications of organic ligands. Its role as a precursor to volatile metal complexes has been instrumental in the advancement of thin-film deposition technologies, which are at the heart of the modern electronics industry. Beyond its utility in materials science, its contributions to coordination chemistry and catalysis continue to be explored, promising new discoveries and innovations. The unique combination of stability, volatility, and reactivity conferred by its fluorinated structure ensures that this compound will remain a compound of significant scientific and technological interest for the foreseeable future.
Applications in Materials Science and Precursor Chemistry
Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)
Metal-Organic Chemical Vapor Deposition (MOCVD) is a sophisticated technique for depositing thin solid films on substrates. In this process, volatile organometallic compounds are transported in the vapor phase to a reaction chamber, where they decompose to form the desired material. Sodium hexafluoroacetylacetonate is a key precursor in this domain due to its volatility and its role as a source of sodium and fluorine.
This compound is effectively utilized as a precursor for the deposition of sodium fluoride (B91410) (NaF) thin films via MOCVD. The compound sublimes and can be transported in a carrier gas to a heated substrate, where it thermally decomposes to yield NaF. The fluorinated nature of the hexafluoroacetylacetonate ligand is particularly advantageous as it can serve as a fluorine source, simplifying the precursor system. Research has demonstrated the successful application of Na(hfac), often in the form of adducts like the Na(hfac)-tetraglyme complex, in low-pressure MOCVD to create uniform NaF films suitable for various electronic and optical applications.
A significant advancement in MOCVD has been the deposition of complex, multi-elemental materials such as heterometallic fluoride films. This compound plays a crucial role in the synthesis of sodium rare-earth fluoride (NaREF₄) thin films, which are of great interest for their upconversion and luminescent properties. In this context, Na(hfac) is not used in isolation but is combined with rare-earth precursors. Specifically, it is a component in novel heterobimetallic complexes. For instance, complexes with the general formula [RE(hfa)₄]⁻[Na·tetraglyme]⁺ (where RE = Y, Gd; Hhfa = 1,1,1,5,5,5-hexafluoro-2,4-pentanedione; and tetraglyme (B29129) = 2,5,8,11,14-pentaoxapentadecane) have been synthesized. researchgate.netnumberanalytics.com These complexes are designed to be "third-generation" MOCVD precursors, containing both the sodium and the rare-earth elements within a single molecular unit. researchgate.netnumberanalytics.comresearchgate.net
The use of these heterobimetallic precursors allows for the deposition of single-phase α-NaYF₄ thin films. researchgate.net The hexafluoroacetylacetonate ligand again serves as the fluorine source, making the deposition process more controlled and efficient. researchgate.net
The development of single-source precursors (SSPs) is a key strategy to improve the MOCVD process for multicomponent materials, as it offers better control over stoichiometry and film uniformity. The heterobimetallic complexes containing this compound are prime examples of such SSPs. researchgate.netresearchgate.net
Complexes like NaRE(hfac)₄ (where RE = Y, Er, Eu) have been synthesized in high yields and are shown to be volatile, thermally stable, and capable of supplying all the necessary elements (Na, RE, F) for the desired NaREF₄ phase. researchgate.netresearchgate.net These precursors can be sublimed in a vacuum without dissociating into their individual monometallic components, a critical characteristic for a true single-source precursor. researchgate.net The decomposition of these heterometallic precursors under an argon atmosphere has been shown to yield phase-pure sodium-rare earth fluorides at relatively low temperatures. researchgate.net This approach represents a significant step forward in the fabrication of complex fluoride films for advanced applications. researchgate.netresearchgate.net
| Precursor Type | Target Material | Key Features |
| Monometallic | NaF | Utilizes Na(hfac) as a source of sodium and fluorine. |
| Heterobimetallic | NaREF₄ | Employs complexes like [RE(hfa)₄]⁻[Na·tetraglyme]⁺ as single-source precursors. |
| Polymeric | NaREF₄ | Based on 1D polymeric chains of alternating [Na] and [RE(hfac)₄] units. |
Utilization in Sol-Gel Processes for Nanomaterial Synthesis
The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly oxides and ceramics, from a chemical solution (sol) that acts as a precursor for an integrated network (gel). researchgate.net While less common than for oxides, sol-gel methods can also be adapted for the synthesis of fluoride-based nanomaterials, where this compound derivatives have found a niche application.
An innovative sol-gel process has been developed for the fabrication of upconverting β-NaYF₄:Yb³⁺,Tm³⁺ thin films. researchgate.net This method uses a mixture of Na(hfac)•tetraglyme and RE(hfa)₃•diglyme (B29089) (RE = Y, Yb, Tm) complexes. researchgate.net The resulting films exhibit upconversion, the process of converting lower-energy infrared light into higher-energy visible light, a highly tunable optical property dependent on the dopant concentrations and crystal structure. The ability to create such functionally coated surfaces via a solution-based method like sol-gel opens up possibilities for large-area and cost-effective production of optical devices. researchgate.netresearchgate.net The sol-gel route, in this case, provides a reproducible and selective method to obtain the desired hexagonal crystal phase of NaYF₄, which is crucial for efficient upconversion. researchgate.net
The sol-gel method is widely employed for the synthesis of various nanostructured materials, including nanoparticles and nanophosphors. researchgate.net Research has demonstrated the synthesis of highly crystalline β-NaYF₄:Yb³⁺/Nd³⁺/Tm³⁺/Mn²⁺ nanophosphors using a sol-gel approach. researchgate.net While this specific study used metal nitrates and oxides as primary precursors, it highlights the capability of the sol-gel method to produce complex fluoride nanostructures where the properties can be finely tuned. researchgate.net
More directly, the sol-gel process utilizing the Na(hfac)•tetraglyme adduct has been successfully applied to create nanostructured upconverting films. researchgate.net The resulting thin films are composed of nanocrystals of the hexagonal Na(Y₁.₅Na₀.₅)F₆ structure. researchgate.net The ability to control the synthesis parameters in the sol-gel process allows for the tailoring of the nanostructure and, consequently, the luminescent properties of the material. By adjusting the composition of the precursor sol and the subsequent heat treatment, it is possible to achieve color-tunable upconversion luminescence, demonstrating precise control over the material's properties at the nanoscale. researchgate.net
| Sol-Gel Product | Precursors | Key Tunable Property |
| β-NaYF₄:Yb³⁺,Tm³⁺ Thin Film | Na(hfa)•tetraglyme, RE(hfa)₃•diglyme | Upconversion Luminescence |
| β-NaYF₄ Nanophosphors | Metal Nitrates/Oxides, Fluoride Source | Color-Tunable Luminescence |
Catalytic Applications in Organic Transformations
The utility of this compound, Na(hfac), in organic transformations is primarily centered on its role as a precursor or reagent for the synthesis of catalytically active metal complexes, rather than as a direct catalyst itself. Its unique properties, derived from the hexafluoroacetylacetonate ligand, make it a valuable component in creating specialized catalysts for various organic reactions.
This compound serves as a critical starting material for the generation of more complex catalysts. The hexafluoroacetylacetonate (hfac) ligand, with its bulky and electron-withdrawing trifluoromethyl groups, can impart specific solubility, volatility, and stability characteristics to metal centers. This makes Na(hfac) an essential reagent for introducing the hfac ligand into transition metal complexes that are then employed in catalysis.
Notable applications include its use in the preparation of:
Ruthenium Diphosphine Complexes : These sophisticated catalysts are utilized in various asymmetric hydrogenation and atom transfer reactions. rsc.orgfigshare.com The synthesis often involves reacting a ruthenium precursor with a diphosphine ligand and a source for anionic ligands, such as Na(hfac), to generate the final active complex.
Copper Chemical Vapor Deposition (CVD) Precursors : In the field of microelectronics, high-purity copper films are essential. Na(hfac) is used to synthesize volatile copper(I) and copper(II) complexes, such as (η²-2-Butyne)copper(I) hexafluoroacetylacetonate and various Cu(hfac)₂(amine) adducts. lsu.eduibm.com These precursors are designed to decompose cleanly under CVD conditions to deposit copper metal. While the primary application is materials deposition, the decomposition process itself is a chemical transformation facilitated by the precursor's structure. ibm.comazonano.combohrium.com
The role of Na(hfac) in these contexts is that of a precursor reagent that builds the final catalytically active species. The properties of the resulting metal-hfac complexes are summarized in the table below.
| Precursor Application | Resulting Complex Type | Key Properties Conferred by hfac Ligand |
| Ruthenium Catalysis | [Ru(diphosphine)(hfac)ₓ] | Stability, controlled reactivity |
| Copper CVD | (L)Cu(hfac) | Volatility, clean decomposition |
The primary chemical utility of this compound is its function as a source of the hexafluoroacetylacetonate anion, [C₅HF₆O₂]⁻, which is an excellent chelating ligand for a wide range of metal ions. The compound readily facilitates complexation and ligand exchange reactions, which are fundamental steps in the synthesis of coordination compounds. nih.gov
A ligand exchange reaction involves the replacement of one or more ligands in a coordination complex with others. chemguide.co.uklibretexts.org When Na(hfac) is introduced to a solution containing a metal salt (e.g., MClₓ), the hfac⁻ anion can displace the existing ligands (e.g., Cl⁻) to form a new, stable metal-hfac complex. This process is driven by the formation of the highly stable six-membered chelate ring between the metal ion and the two oxygen atoms of the hfac ligand.
This reactivity is demonstrated in the synthesis of the aforementioned catalytic precursors:
Synthesis of Copper-hfac Complexes : To create CVD precursors, a copper salt is reacted with Na(hfac). The hfac⁻ anions replace the original counter-ions of the copper salt, forming the Cu(hfac)₂ core, which can then be further modified with other ligands. lsu.edu
Synthesis of Ruthenium-hfac Complexes : In the preparation of ruthenium catalysts, ligands on a starting ruthenium complex, such as DMSO or chloride, can be substituted by hfac anions from Na(hfac) to yield the desired product. ucsd.edu
The general scheme for such a substitution and complexation reaction is shown below:
M(L)ₙ + x Na(hfac) → M(hfac)ₓ(L)ₙ₋ₓ + x NaL
This facility for complexation makes Na(hfac) a versatile reagent in inorganic and organometallic synthesis for modifying the properties of metal centers.
Application in Metal-Organic Framework (MOF) Synthesis
While the use of metal acetylacetonates (B15086760) as precursors for metal oxides and certain coordination compounds is established, the specific application of this compound in the synthesis of sodium-based Metal-Organic Frameworks (MOFs) is not widely documented in scientific literature. However, based on the fundamental principles of MOF chemistry, its potential roles can be explored.
The construction of MOFs requires a metal source and an organic linker. chemistryviews.org The synthesis of sodium-based MOFs is challenging because the high tendency of sodium ions to coordinate with solvent molecules can lead to unstable frameworks. nih.govberkeley.edu Typically, simple salts like sodium chloride or sodium hydroxide (B78521) are used as the metal source. chemistryviews.orgberkeley.edu
Theoretically, this compound could serve as a sodium source for MOF synthesis. Using a metal-organic precursor can sometimes offer better solubility in organic solvents compared to simple inorganic salts. In such a scenario, the hfac ligand would be considered a sacrificial component, intended to be displaced by the stronger-binding multitopic carboxylate or azolate linkers that form the framework structure.
The final structure of a MOF is highly dependent on the geometry of its linkers and the coordination environment of the metal ions. The introduction of additional molecules, known as modulators, during synthesis is a key strategy for controlling crystal growth and influencing the resulting structure. rsc.orgmdpi.comnih.gov Modulators, often monofunctional ligands like acetic acid or trifluoroacetic acid, compete with the primary linker for coordination sites on the metal cluster. researchgate.net This competition can slow down crystallization, reduce defects, and in some cases, favor the formation of one polymorph over another.
If this compound were used in MOF synthesis, the hexafluoroacetylacetonate anion could function as a modulator . Its coordination to the sodium ion clusters during the initial stages of self-assembly could influence the kinetics of framework formation. The bulkiness and electronic properties of the hfac ligand, differing significantly from typical carboxylate linkers, could lead to the formation of novel or unusual structural motifs. By preventing the immediate and irreversible formation of the most thermodynamically stable, dense phase, such a modulator could enable the crystallization of unique, kinetically favored porous structures. This approach has been successfully used in zirconium MOFs to create more open and catalytically active sites, but its application with this compound in sodium MOFs remains a hypothetical exploration. researchgate.netfigshare.com
Mechanistic and Theoretical Investigations of Reactions Involving Sodium Hexafluoroacetylacetonate
Reaction Mechanisms in Complex Formation
Sodium hexafluoroacetylacetonate, Na(hfac), serves as a crucial precursor in the formation of a variety of coordination complexes, particularly with lanthanide (Ln) metals. journaldephysique.orgresearchgate.net Its utility is prominent in mechanochemical synthesis, an environmentally sustainable approach that often yields different products compared to conventional solution-based methods. researchgate.netlasphub.com The reaction mechanisms in complex formation are heavily influenced by the dynamic coordination environment of the metal ions and the versatile coordinating ability of both the sodium cation and the hexafluoroacetylacetonate (hfac⁻) ligand. journaldephysique.orgiosrjournals.orgresearchgate.net
In the synthesis of lanthanide complexes, Na(hfac) facilitates the introduction of the hfac⁻ ligand to the lanthanide metal center. Mechanochemical reactions, such as grinding in a mortar and pestle or ball milling, have been shown to produce a variety of coordination compounds. researchgate.net For instance, reactions involving Na(hfac) and lanthanide chlorides (LnCl₃·nH₂O) can lead to the formation of complexes with varying coordination numbers and stoichiometries. journaldephysique.org
One notable outcome is the formation of 10-coordinate pentakis-hfac complexes with the general formula Na₂Ln(hfac)₅·3H₂O for early lanthanides like Lanthanum (La), Cerium (Ce), Praseodymium (Pr), and Neodymium (Nd). journaldephysique.orgresearchgate.net In the crystal structure of these complexes, the central lanthanide ion is coordinated to five bidentate hfac⁻ ligands. The sodium cations play a critical structural role, being coordinated to the oxygen atoms of the hfac⁻ ligands, the fluorine atoms of the trifluoromethyl (CF₃) groups, and water molecules. journaldephysique.orgresearchgate.net These sodium ions can also form dimers by coordinating to bridging water molecules, leading to extended hydrogen-bonded networks. journaldephysique.orgresearchgate.net
For mid-to-late lanthanides, which have a smaller ionic radius and a greater charge-to-radius ratio, different complexes are often formed. researchgate.netiosrjournals.orgresearchgate.net For example, with Terbium (Tb), an 8-coordinate complex with the formula NaTb(hfac)₄ can be isolated. In this polymeric structure, four hfac⁻ ligands are coordinated to the terbium ion, and the sodium ion is bridged by the oxygen and fluorine atoms of the hfac⁻ ligand. journaldephysique.orgresearchgate.net The stoichiometry and the specific product distribution can be sensitive to the reaction conditions, including the presence of impurities or excess sodium cations in the crude Na(hfac) starting material, which can favor the formation of these higher-order assemblies. journaldephysique.org
The reaction pathways can also lead to other species, including the expected hydrated product Ln(hfac)₃(H₂O)x, as well as byproducts from side reactions of the hfac⁻ ligand, such as retro-Claisen condensation products. researchgate.net The choice of synthetic method (e.g., open mortar and pestle vs. ball milling) can significantly influence the product distribution, highlighting the complexity of the reaction mechanisms. journaldephysique.orgresearchgate.net
| Lanthanide (Ln) | Complex Formula | Coordination Number of Ln³⁺ | Reference |
|---|---|---|---|
| La, Ce, Pr, Nd | Na₂Ln(hfac)₅·3H₂O | 10 | journaldephysique.orgresearchgate.net |
| Sm | Variety of tetrakis-hfac complexes | - | journaldephysique.orgresearchgate.net |
| Tb | NaTb(hfac)₄ | 8 | journaldephysique.orgresearchgate.net |
| Ce | Ce(hfac)₃(H₂O)₃ | 9 | researchgate.net |
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the properties and reactivity of coordination compounds involving the hexafluoroacetylacetonate ligand at a molecular level.
Electronic Structure Analysis of Coordination Compounds
DFT calculations are instrumental in elucidating the electronic structure of metal-hfac complexes. These studies provide insights into the nature of metal-ligand bonding, the distribution of electron density, and the energies of molecular orbitals. researchgate.netrsc.org The electronic properties of these complexes are largely determined by the interaction between the metal d- or f-orbitals and the orbitals of the hfac⁻ ligand. mdpi.com
For transition metal complexes, DFT is used to investigate the competition between crystal field (CF) strength and exchange energy, which dictates the electronic ground state and magnetic properties. rsc.org By modeling X-ray absorption spectra, for example, researchers can extract empirical parameters like crystal field splitting and exchange coupling. rsc.org Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) help to understand the electronic transitions responsible for the optical properties of these compounds. researchgate.net The nature of the metal-ligand bond, whether predominantly electrostatic or having some covalent character, can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), which examines the electron density at bond critical points. researchgate.net
Prediction of Reactivity and Reaction Pathways
DFT is a valuable tool for predicting the reactivity of metal-hfac complexes and exploring potential reaction pathways. acs.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be mapped out. acs.org This allows for the determination of key thermodynamic and kinetic parameters, such as Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡). acs.org
These calculations can be used to compare the feasibility of different proposed mechanisms. For instance, in the hydrogenation of organic compounds, DFT can be used to evaluate multiple possible pathways, identifying the one with the lowest activation energy barrier, which is expected to be the dominant reaction route. acs.org The geometries of transition state structures can be optimized, providing a detailed picture of the bond-breaking and bond-forming processes that occur during a chemical transformation.
This predictive capability is crucial for understanding phenomena such as ligand cleavage, substitution reactions, and the catalytic activity of metal-hfac complexes. For example, DFT methods have been employed to explore the mechanism of cleavage of the hfac⁻ ligand itself in the presence of other reagents. By understanding the energetic landscape of these reactions, researchers can better control reaction outcomes and design more efficient synthetic procedures or catalysts.
| Parameter | Symbol | Significance | Reference |
|---|---|---|---|
| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of a reaction. | acs.org |
| Enthalpy Change | ΔH | Indicates whether a reaction is exothermic or endothermic. | acs.org |
| Activation Free Energy | ΔG‡ | Determines the kinetic barrier and rate of a reaction. | acs.org |
Thermodynamic and Kinetic Considerations in Precursor Decomposition
The thermal stability and decomposition behavior of metal-organic precursors like this compound are critical for applications such as chemical vapor deposition (MOCVD). The thermodynamics and kinetics of decomposition determine the temperature range for precursor delivery and film growth, as well as the potential for incorporation of impurities into the final material.
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to study the thermal decomposition of these compounds. asu.edunih.govuconn.edu TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and stoichiometry of the decomposition reactions. umd.edu DSC measures the heat flow associated with thermal transitions, allowing for the determination of enthalpies of reaction, melting, and sublimation. umd.edu
Kinetic analysis of TGA data can provide crucial parameters such as the activation energy (Ea), the order of reaction, and the frequency factor. researchgate.net The activation energy represents the minimum energy required for the decomposition reaction to occur and is a key indicator of the thermal stability of a compound. huji.ac.il Methods like the Kissinger equation can be applied to data from non-isothermal TGA experiments (run at different heating rates) to calculate the activation energy for decomposition. researchgate.netmdpi.com
For related metal β-diketonate complexes, studies have shown that decomposition can proceed through radical mechanisms, particularly in the gas phase. journaldephysique.org The thermal stability is highly dependent on the substituents of the β-diketonate ligand. For instance, the thermal stability of palladium(II) β-diketonates in the gas phase was found to follow the order Pd(pta)₂ > Pd(aa)₂ > Pd(tfa)₂ > Pd(hfa)₂, where the hexafluoroacetylacetonate complex is the least stable. journaldephysique.org This trend is often reversed in the solid state. journaldephysique.org The decomposition process can be complex, involving multiple steps and the formation of various gaseous byproducts. The nature of the metal center and the specific ligand structure significantly influence both the thermodynamic stability and the kinetic parameters of the decomposition process. iosrjournals.org
| Heating Rate (Φ) (K/min) | Temperature of Max. Rate (Tₘ) (K) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| 3 | 590.0 | 174 | mdpi.com |
| 6 | 596.3 | ||
| 9 | 606.3 | ||
| 12 | 612.5 | ||
| 15 | 613.0 |
Emerging Research Directions and Future Perspectives in Sodium Hexafluoroacetylacetonate Chemistry
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of β-diketones and their metal complexes, including sodium hexafluoroacetylacetonate, is undergoing a transformation driven by the principles of green chemistry. The goal is to develop methods that are more efficient, use less hazardous substances, and are more environmentally sustainable. chemistryjournals.net
Key Developments:
Ultrasound and Microwave-Assisted Synthesis: Traditional synthesis methods often require long reaction times and significant energy input. Ultrasound-assisted synthesis has emerged as an eco-friendly and efficient alternative for producing β-diketones and their metal complexes, often resulting in high yields in shorter timeframes. derpharmachemica.com Similarly, microwave-assisted techniques can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net
Flow Chemistry: Continuous flow processes offer significant advantages over standard batch protocols, including enhanced safety, process intensification, improved heat and mass transfer, and easier scalability. chemistryjournals.netrsc.org The precise control over reaction parameters in flow reactors can lead to higher yields and purity, minimizing waste. This technology is being explored for the synthesis of various organic compounds and holds promise for the industrial production of β-diketonates.
Mechanochemistry: Grinding solid reactants together, sometimes with a minimal amount of liquid, is a solvent-free or low-solvent synthetic method. Mechanochemistry has been successfully used to synthesize various metal-organic frameworks (MOFs) and can lead to the formation of polymorphs that are not accessible through traditional solution-based methods. youtube.com This approach represents a significant step towards reducing solvent waste in the synthesis of coordination compounds.
Greener Solvents and Catalysts: Research is focused on replacing traditional volatile and often toxic organic solvents with greener alternatives like water or ionic liquids. chemistryjournals.net Furthermore, there is a push towards developing metal-free catalytic systems for key synthetic steps, such as the oxidative rearrangement of chalcones to form β-diketone structures, avoiding the use of rare or toxic metals. organic-chemistry.org
These green chemistry approaches are not only environmentally beneficial but also offer economic advantages through increased efficiency and reduced waste management costs. chemistryjournals.net
Exploration of New Heterometallic Systems and Their Properties
A major area of research is the use of this compound as a precursor or building block to construct complex heterometallic systems. By combining different metal ions within a single molecular architecture, researchers can create materials with novel synergistic properties, particularly in magnetism and luminescence. nih.gov The hexafluoroacetylacetonate (hfac) ligand is particularly useful in this context, often facilitating the formation of stable, volatile, and soluble multi-metal complexes. mdpi.com
Research Highlights:
Lanthanide-Transition Metal Systems: Significant effort has been dedicated to designing heterodinuclear and polynuclear complexes containing both lanthanide (4f) and transition (3d) metals. mdpi.com The hfac ligand can act as a bridge or as a terminal ligand, influencing the structure and the electronic communication between the metal centers. For instance, Ln(hfac)₃ moieties can act as Lewis acids, coordinating with transition metal acetylacetonates (B15086760) to form chiral heterodinuclear complexes. mdpi.com
Magnetic Properties: The magnetic properties of these heterometallic systems are highly dependent on the choice of metals and the geometry of the complex. Researchers have observed both ferromagnetic (e.g., in PrFe and PrCr systems) and antiferromagnetic (e.g., in GdCr systems) coupling between metal ions. mdpi.com In some cases, these interactions can lead to materials with properties like Single-Molecule Magnets (SMMs).
Luminescent Properties: Heterometallic complexes, especially those involving lanthanides, are promising for applications in luminescent materials. mdpi.comfrontiersin.org By carefully selecting the metal combination, it is possible to design materials that exhibit simultaneous emission across different parts of the spectrum (e.g., visible and near-infrared), which is of interest for applications like bio-imaging and temperature sensing. mdpi.comfrontiersin.org The hfac ligand plays a crucial role in sensitizing the lanthanide ion's luminescence.
The table below summarizes selected examples of heterometallic systems incorporating the hexafluoroacetylacetonate ligand and their observed properties.
| Heterometallic System | Component Metals | Key Properties Investigated | Research Finding |
| [Cu₂(saldmpn)₂(μ-OCH₃)₂Cu₂(hfac)₂] | Copper (Cu) | Magnetic Properties | Exhibits overall ferromagnetic behavior, leading to a high-spin ground state. researchgate.net |
| [Cu(saldmpn)Co(hfac)₂] | Copper (Cu), Cobalt (Co) | Magnetic Properties | Shows intramolecular antiferromagnetic coupling, resulting in a non-magnetic ground state. researchgate.net |
| LnM(hfac)₃(μ₂-acac-O,O,O′)₃ | Lanthanides (Ln), Transition Metals (M) | Magnetic Properties, Chirality | Ferromagnetic coupling observed for GdFe, PrFe, PrCr; antiferromagnetic for GdCr. Systems can exhibit spontaneous chiral resolution. mdpi.com |
| [Co(hfac)₂(μ-TTF-PPB)Ni(hfac)₂] | Cobalt (Co), Nickel (Ni) | Redox & Optical Properties | Displays a bathochromic shift in its intraligand charge transfer band upon coordination; undergoes reversible oxidation and reduction processes. rsc.org |
| [Ln-Na] Tetrakis-β-diketonates | Lanthanides (Ln), Sodium (Na) | Luminescence, Volatility | Na[Ln(hfac)₄] complexes are highly volatile and can be used as precursors for NaLnF₄ nanoparticles. mdpi.com |
This table is generated based on data from the cited research articles.
Advanced Functional Materials Development Beyond Thin Films
While Na(hfac) and its derivatives are well-known precursors for thin-film deposition, current research is expanding their use into other types of advanced functional materials. The focus is on creating three-dimensional structures and bulk materials with tailored properties for diverse applications.
Emerging Applications:
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal nodes and organic linkers. nih.gov Although MOFs based purely on sodium are relatively rare, progress is being made in constructing robust, porous sodium-based MOFs. nih.govrsc.org The use of fluorinated β-diketonate ligands like hfac in MOF synthesis can influence the framework's properties. MOF-derived nanozymes, which can contain multiple metal centers, are being explored for biomedical applications due to their catalytic activities. nih.gov For example, bimetallic nanozymes have been developed that mimic the function of antioxidant enzymes. nih.gov
Luminescent Materials: The hfac ligand is a key component in designing highly luminescent materials, particularly those exhibiting aggregation-induced emission (AIE). nih.gov Boron β-diketonate complexes, for instance, are known for their strong emission in the solid state. These materials are being investigated for applications in sensors and optoelectronics, with properties like mechanochromism and thermochromism being of particular interest. nih.gov
Nanomaterials Precursors: Heterometallic complexes containing the hfac ligand are excellent single-source precursors for the synthesis of complex inorganic nanomaterials at lower temperatures. mdpi.com For example, volatile [Ln-Na] complexes can be thermally decomposed to produce phase-pure sodium lanthanide fluoride (B91410) (NaLnF₄) nanoparticles, where the decay temperature can control the resulting crystal phase. mdpi.com Similarly, a lead-cobalt hfac complex has been proposed as a precursor for lead-cobalt composite coatings. mdpi.com
Integration into Hybrid Materials and Nanocomposites
The integration of this compound and its derivative complexes into larger material systems is a promising strategy for creating multifunctional hybrids and nanocomposites. nih.gov These materials combine the properties of the inorganic coordination compound with those of an organic or inorganic matrix, leading to synergistic effects.
Key Research Areas:
Graphene Oxide (GO) Composites: Graphene oxide is an attractive material for creating composites due to its high surface area and abundant functional groups, which facilitate bonding with other molecules. nih.gov GO composites are being developed for a wide range of uses, from biomedical applications like drug delivery to agrochemicals. nih.govyoutube.com The incorporation of metal complexes can add functionalities such as catalytic activity or enhanced stability. For example, GO nanosheets can be coated with metal-organic network films, creating stable, easily handleable hybrid materials. rsc.org Boron nitride/graphene oxide composites have also been studied for energy storage applications. researchgate.net
Polymer-Based Hybrids: Incorporating metal complexes into polymer matrices is a common strategy for developing advanced materials. For instance, complexes can be embedded in polymer films to enhance light emission through energy transfer processes. nanogune.eu In biomedical applications, polymer-nanoparticle composites are widely studied for controlled drug delivery and tissue engineering. nih.gov The metal complex can be physically encapsulated or chemically bonded to the polymer backbone.
The development of these hybrid materials requires a careful balance between the structure, biocompatibility (for biomedical uses), and stability of the different components to achieve the desired functionality. nih.gov
Computational Design and Prediction of New this compound Derivatives and Applications
Computational chemistry is becoming an indispensable tool in the study and design of new materials based on this compound. Theoretical modeling and predictive algorithms allow researchers to understand complex systems and guide experimental work, saving time and resources.
Role of Computational Methods:
Understanding Electronic Structure and Properties: Computational studies, including density functional theory (DFT), are used to investigate the electronic structure, bonding, and redox activity of hfac-containing complexes. rsc.org These studies can explain observed magnetic and spectroscopic properties and provide insights into metal-ligand interactions. For example, computational results have been crucial in demonstrating the redox-activity of the acetylacetonate (B107027) ligand under specific coordination environments. rsc.org
Predicting Reaction Outcomes: Machine learning is emerging as a powerful tool to predict the outcomes of chemical reactions. rsc.orgchemrxiv.org By training models on large datasets of known reactions, algorithms can predict which ligands or reactants are most likely to be successful for a specific transformation, such as a C-N coupling reaction. rsc.orgchemrxiv.org This predictive capability can streamline the design of synthetic routes, making them more efficient and sustainable.
Designing New Materials: Computational screening can accelerate the discovery of new materials with desired properties. By simulating the properties of hypothetical structures, researchers can identify promising candidates for synthesis. This is particularly relevant in the design of MOFs, where the vast number of possible metal-linker combinations makes exhaustive experimental screening impractical. Computational methods can help predict properties like porosity and stability for new framework structures. youtube.com
The synergy between computational prediction and experimental synthesis is paving the way for "greenness-by-design," where sustainability and efficiency are considered at the earliest stages of developing new chemical processes and materials. rsc.org
Q & A
Q. What are the standard synthetic routes for sodium hexafluoroacetylacetonate, and how can purity be ensured during preparation?
this compound is typically synthesized via ligand exchange reactions between hexafluoroacetylacetone (Hhfac) and sodium salts under controlled conditions. Key steps include:
- Reacting Hhfac with sodium hydroxide or sodium hydride in anhydrous solvents (e.g., THF) under inert atmosphere to avoid hydrolysis .
- Purification via recrystallization or sublimation to remove unreacted precursors and byproducts. Purity considerations: Use of high-purity reagents, moisture-free environments (due to hygroscopicity), and analytical techniques like NMR or elemental analysis to verify stoichiometry .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Single-crystal X-ray diffraction (SCXRD): Resolves coordination geometry and bond parameters (e.g., Cu-N distances in [Cu(phen)₂][hfac] complexes) .
- Infrared (IR) spectroscopy: Identifies ν(C=O) and ν(C-F) vibrational modes (≈1650 cm⁻¹ and 1200 cm⁻¹, respectively) to confirm ligand coordination .
- Thermogravimetric analysis (TGA): Assesses thermal stability and decomposition profiles under inert or reactive atmospheres .
Q. How should this compound be stored to maintain stability, given its hygroscopic nature?
- Store in airtight containers under inert gas (Ar/N₂) to prevent moisture absorption .
- Use desiccators with anhydrous CaCl₂ or silica gel.
- Pre-dry solvents and substrates before use in reactions involving this compound .
Advanced Research Questions
Q. What role does this compound play in atomic layer deposition (ALD) of metal fluorides?
this compound serves as a fluorine source in ALD processes. A two-step methodology is employed:
- Step 1: Deposit metal oxides using non-fluorinated β-diketonate precursors (e.g., Mg(thd)₂).
- Step 2: Fluorinate the oxide layer using Hhfac and ozone at elevated temperatures (e.g., 300°C), yielding oxygen-free MgF₂ or CaF₂ films with refractive indices <1.5 . Challenges include optimizing pulse cycles to minimize oxygen contamination and achieving uniform thickness.
Q. How can this compound be utilized to synthesize heterometallic coordination polymers?
- Ligand substitution: Sodium hfac can transfer the hfac⁻ ligand to transition metals (e.g., Co²⁺, Zn²⁺) via metathesis reactions, forming complexes like [Co(hfac)₃]⁻ or [Zn(hfac)₂(bpym)] (bpym = bipyrimidine) .
- Coordination-driven assembly: Combine hfac⁻ with organic linkers (e.g., 1,4-bis(4-pyridylmethyl)benzene) to construct heterometallic frameworks for magnetic or luminescent applications .
Q. How do multireference ab initio methods resolve contradictions in magnetic data for hfac-based complexes?
Discrepancies in g-tensors or magnetic moments (e.g., g|| = 1.848 vs. experimental g < 2) are addressed via:
- CASSCF/CASPT2 calculations: Model spin-orbit coupling and ligand-field effects in trinuclear Cu clusters or Co(II) single-ion magnets .
- EPR spectroscopy: Correlate computed anisotropy parameters (axial D, rhombic E) with low-temperature spectral features .
Q. What strategies mitigate thermal decomposition inconsistencies during chemical vapor deposition (CVD) using hfac-based precursors?
- Surface intermediate analysis: For Cu CVD, compare decomposition pathways of [Cu(hfac)₂] (requires external reductants) vs. COD-Cu-hfac (self-reducing) using in situ XPS or mass spectrometry .
- Temperature modulation: Optimize substrate temperatures (e.g., 250–400°C) to balance deposition rates and film purity, avoiding ligand fragmentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
